2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-(4-Chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with chloro and methyl groups at the 4- and 2-positions, respectively. The acetamide nitrogen is further linked to a 4-(trifluoromethoxy)phenyl group.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-10-8-11(17)2-7-14(10)23-9-15(22)21-12-3-5-13(6-4-12)24-16(18,19)20/h2-8H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUGJPFFPNPZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362352 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6125-67-3 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with a suitable acylating agent to form the phenoxy intermediate.
Coupling Reaction: The phenoxy intermediate is then coupled with 4-(trifluoromethoxy)aniline under specific reaction conditions, such as the presence of a base and a solvent, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can result in the formation of corresponding oxides.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[4-(Sulfamoyl)phenyl] Analog
Compound: 2-(4-Chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS: 78357-43-4)
- Key Differences : Replaces the trifluoromethoxy group with a sulfamoyl (SO₂NH₂) moiety.
- Properties: Molecular weight: 354.805 g/mol Melting point: Not explicitly reported, but similar phenoxy acetamides in and show melting points between 74–84°C.
N-[4-(Trifluoromethyl)phenyl] Analog
Compound : N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (Georganics product)
- Key Differences : Substitutes trifluoromethoxy with trifluoromethyl (CF₃) and shifts the chloro group to the 4-position.
- Properties :
Variations in the Phenoxy Backbone
Fluorinated Phenoxy Analogs
Compound: N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30, )
- Key Differences: Replaces 4-chloro-2-methylphenoxy with 4-butyryl-2-fluorophenoxy and uses an n-butyl group on the acetamide nitrogen.
- Properties :
- Melting point: 75°C
- Yield: 82% via bromoacetyl bromide coupling.
- SAR Insight : Fluorine enhances metabolic stability and binding affinity in agrochemicals .
Auxenic Activity Analogs
Compound: WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
- Key Differences : Substitutes 4-(trifluoromethoxy)phenyl with a triazole ring.
- Biological Activity: Acts as a potent auxin mimic in Arabidopsis, inhibiting root growth and inducing gene expression. Efficacy is attributed to the chloro-methylphenoxy core .
Research Implications
The trifluoromethoxy group in the target compound likely enhances its bioavailability and resistance to metabolic degradation compared to analogs with sulfamoyl or cyano groups (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
